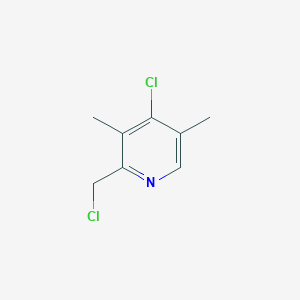

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine

Descripción

Propiedades

IUPAC Name |

4-chloro-2-(chloromethyl)-3,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-5-4-11-7(3-9)6(2)8(5)10/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIWBDZQCQHMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1Cl)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452102 | |

| Record name | 4-chloro-2-chloromethyl-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142885-96-9 | |

| Record name | 4-chloro-2-chloromethyl-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The most efficient method involves chlorinating 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine with triphosgene (BTC) in toluene. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chlorine. Critical parameters include:

-

Temperature : 0–10°C to minimize side reactions.

-

Solvent : Toluene (20–30% w/v concentration of substrate).

-

Triphosgene ratio : 0.35–0.37 mol equivalents relative to the substrate.

Post-reaction, residual acidic gases (e.g., HCl, CO₂) are removed under reduced pressure, followed by methanol quenching to stabilize the product.

Yield and Purity Optimization

Triphosgene’s controlled reactivity ensures high selectivity. In Example 1 of CN103232389A:

-

Substrate : 80.0 g (480 mmol) of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine.

-

Triphosgene : 49.8 g (168 mmol).

-

Yield : 97.51% (105.6 g).

-

Purity : 99.74% (HPLC).

Methanol addition (1:0.10–0.25 mol ratio to substrate) neutralizes excess triphosgene, preventing over-chlorination.

Table 1: Triphosgene-Based Chlorination Performance

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Triphosgene (mol) | 0.35 | 0.36 | 0.37 |

| Yield (%) | 97.51 | 97.79 | 97.70 |

| Purity (%) | 99.74 | 99.83 | 99.88 |

Multi-Step Synthesis via Phosphorus Oxychloride

Methylation and Chlorination Sequence

An alternative route from CN102304083A involves:

-

Methylation : Voitol (2-methyl-4H-pyran-4-one) reacts with dimethyl phosphate under basic conditions to form 3-methoxy-2-methyl-4H-pyran-4-one.

-

Amination : Treatment with ammonium hydroxide yields 3-methoxy-2-methyl-4(1H)-pyridone.

-

Chlorination : Phosphorus oxychloride (POCl₃) reflux converts the pyridone to 4-chloro-3-methoxy-2-picoline.

Oxidation and Methoxylation

Subsequent steps include:

Table 2: Multi-Step Synthesis Performance

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Methylation | Dimethyl phosphate, NaOH | 0–4°C, 3–6 h | 75–80% |

| Chlorination | POCl₃ | Reflux, 8–12 h | 65–70% |

| Methoxylation | Acetic anhydride | 120–140°C, 2–4 h | 60–65% |

Catalytic Chloromethylation Approaches

Solvent and Temperature Effects

-

Solvent : Dichloromethane enhances solubility of intermediates.

-

Temperature : 40–60°C optimizes reaction rate without degrading the substrate.

Environmental and Industrial Considerations

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form 2-(methyl)-3,5-dimethylpyridine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of pyridine carboxylic acids.

Reduction: Formation of demethylated pyridine derivatives.

Aplicaciones Científicas De Investigación

Intermediate in Drug Synthesis

4-Cl-CMPY is primarily recognized as an intermediate in the synthesis of proton pump inhibitors (PPIs), such as omeprazole. This class of drugs is crucial for treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD) by reducing stomach acid production. The synthesis process involves several steps where 4-Cl-CMPY acts as a key precursor, facilitating the formation of the active pharmaceutical ingredient (API) .

Antitumor Activity

Research has demonstrated that derivatives of 4-Cl-CMPY exhibit significant biological activity, particularly as potential antitumor agents. It has been utilized as a reactant in the preparation of 2-amino-6-halopurine Hsp90 inhibitors, which have shown promise in cancer treatment due to their ability to disrupt protein folding and function essential for tumor growth .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes, which can lead to therapeutic applications in managing diseases related to enzyme dysregulation. Its derivatives have been evaluated for their ability to inhibit specific targets involved in metabolic pathways, providing insights into new drug development strategies .

Synthesis Techniques

The synthesis of 4-Cl-CMPY can be achieved through several methods, including:

- Alkylation Reactions : Utilizing chloromethylation techniques to introduce chloromethyl groups onto the pyridine ring.

- Condensation Reactions : Combining with other reagents to form more complex structures that can lead to pharmaceutical intermediates .

Reactivity with Biological Targets

Studies focusing on the interactions of 4-Cl-CMPY with biological targets have revealed its potential for modifying biological pathways. Understanding these interactions is critical for optimizing its derivatives for enhanced therapeutic efficacy .

Materials Science Applications

Beyond its pharmaceutical uses, 4-Cl-CMPY is also being explored in materials science. Its unique chemical properties allow it to be incorporated into polymers, leading to advancements in materials with improved thermal stability and electrical conductivity. This application could revolutionize industries such as electronics and aerospace by developing new materials that meet demanding performance criteria .

Clinical Studies

Clinical studies focusing on the pharmacological properties of compounds derived from 4-Cl-CMPY have highlighted its potential benefits in treating gastrointestinal disorders due to its role in synthesizing PPIs like omeprazole .

Antitumor Research

Recent research has shown that derivatives of 4-Cl-CMPY can inhibit tumor growth effectively by targeting specific pathways involved in cancer cell proliferation . This opens avenues for developing novel cancer therapies based on this compound.

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their function.

Comparación Con Compuestos Similares

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride

4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine Hydrochloride

- Molecular Formula : C₈H₁₀Cl₃N

- Molecular Weight : 226.53 g/mol

- Key Features : Protonated form of the parent compound, enhancing stability for storage .

Data Table: Comparative Properties

Research Findings

Reactivity :

- The chloromethyl group in this compound enables nucleophilic substitution reactions, making it a precursor for alkylated pyridines .

- Brominated analogues exhibit higher electrophilicity, favoring cross-coupling reactions in medicinal chemistry .

Pharmaceutical Relevance :

- The methoxy variant (2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine HCl) is pivotal in synthesizing omeprazole’s sulfoxide core .

- Impurity profiling of the parent compound ensures compliance with pharmacopeial standards (e.g., European Pharmacopoeia) for omeprazole quality control .

Stability and Solubility :

- Hydrochloride salts (e.g., CAS 143016-68-6) enhance aqueous solubility, facilitating analytical testing .

Actividad Biológica

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine is a heterocyclic organic compound with significant biological activity. Its unique structure, characterized by a pyridine ring substituted with two chlorine atoms and two methyl groups, enhances its reactivity and potential applications in medicinal and agricultural chemistry. This article explores the compound's biological activity, including antimicrobial properties, mechanisms of action, and its implications for therapeutic use.

Chemical Structure and Properties

- Molecular Formula : C₈H₉Cl₂N

- Molecular Weight : 188.07 g/mol

- Structure Characteristics : The compound features a pyridine ring with chlorine substitutions at the 2 and 4 positions and methyl groups at the 3 and 5 positions. This configuration contributes to its hydrophobic properties, influencing both its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The presence of chlorine atoms may enhance its ability to penetrate microbial cell membranes, which is crucial for its antimicrobial effects. Notably, studies have demonstrated its effectiveness against Gram-positive bacteria, including antibiotic-resistant strains such as Staphylococcus aureus (MRSA) and Enterococcus faecalis (VRE) .

The mechanism of action of this compound involves several key interactions:

- Cell Membrane Penetration : The hydrophobic nature of the compound aids in crossing lipid membranes.

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes critical for bacterial survival .

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. For instance:

- Synthesis Methods : Various chlorination methods have been employed to synthesize this compound effectively, ensuring high purity and yield.

- Pharmacological Studies : Derivatives have been tested for their antimicrobial efficacy, revealing promising results against a range of pathogens. These derivatives often exhibit enhanced activity compared to the parent compound due to structural modifications that improve their interaction with biological targets .

Case Studies

- Antibacterial Activity :

-

Agricultural Applications :

- The compound has been explored for use as a herbicide and fungicide due to its structural characteristics that enhance its reactivity towards plant pathogens.

Comparative Analysis of Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Chloromethyl-3,5-dimethylpyridine | Similar methyl substitutions | Lacks additional chlorine at position 4 |

| 4-Chloro-3-methylpyridine | Chlorine at position 4 | No chloromethyl group; different biological activity |

| 4-Bromo-2-(chloromethyl)-3,5-dimethylpyridine | Bromine instead of chlorine at position 4 | Different halogen affects reactivity |

This table illustrates how variations in halogen substitution and methyl group positioning can influence the chemical properties and biological activities of these compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine, and how are critical intermediates characterized?

- Methodology : The compound can be synthesized via multi-step reactions starting from 2,3,5-trimethylpyridine. Key steps include N-oxidation, nitration, nucleophilic substitution, alcoholation, and chloromethylation . For example, chloromethylation under controlled conditions (e.g., 80°C, 2 hours) ensures high yield . Characterization employs 1H NMR (to confirm substituent positions), FT-IR (to verify functional groups), and HPLC (for purity ≥98%) .

| Step | Reagents/Conditions | Key Intermediate |

|---|---|---|

| N-Oxidation | H₂O₂, AcOH | Pyridine N-oxide |

| Nitration | HNO₃, H₂SO₄ | Nitropyridine derivative |

| Chloromethylation | HCl, formaldehyde, 80°C, 2h | Target compound |

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodology : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques:

- HPLC : Use a C18 column with acetonitrile/water mobile phase to assess purity (retention time ~8.2 min) .

- 1H NMR : Key signals include δ 4.6 (s, 2H, CH₂Cl) and δ 2.4 (s, 6H, CH₃ groups) .

- Mass Spectrometry : Confirm molecular ion peak at m/z 185.06 (M⁺) .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of chloromethylation in pyridine derivatives like this compound?

- Methodology : Regioselectivity is influenced by steric and electronic factors. Computational density functional theory (DFT) predicts favorable chloromethylation at the 2-position due to reduced steric hindrance from 3,5-dimethyl groups . Experimental validation involves:

- Kinetic Studies : Monitor reaction progress under varying temperatures (60–100°C) to identify optimal conditions .

- Isotopic Labeling : Use DCl or CD₃OH to trace reaction pathways via NMR .

Q. How does this compound interact with cytochrome P450 enzymes (e.g., CYP1B1), and how can this inform inhibitor design?

- Methodology : Pyridine derivatives act as CYP1B1 inhibitors by coordinating the heme iron via the pyridyl nitrogen. Docking simulations (e.g., AutoDock Vina) predict binding modes, with inhibitory potency (IC₅₀) influenced by substituent positions . For example:

-

C2 Substitution : Enhances inhibition (IC₅₀ = 0.011 μM for 2-pyridyl derivatives) vs. C3/C4 analogs .

-

Steric Effects : 3,5-Dimethyl groups improve metabolic stability by reducing CYP-mediated oxidation .

Derivative Substituent Position CYP1B1 IC₅₀ (μM) 2-Pyridyl C2 0.011 3-Pyridyl C3 0.15 4-Pyridyl C4 0.21

Q. What analytical approaches resolve contradictions in reaction yield data for this compound synthesis?

- Methodology : Discrepancies in yields (e.g., 70–90%) arise from varying chloromethylation conditions. Use design of experiments (DoE) to isolate critical factors:

- Factor 1 : HCl concentration (1–3 M).

- Factor 2 : Temperature (60–100°C).

- Response : Yield (HPLC-quantified).

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.